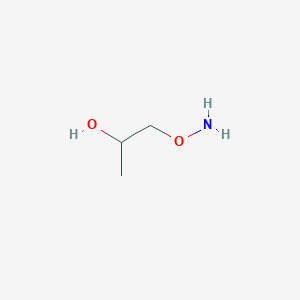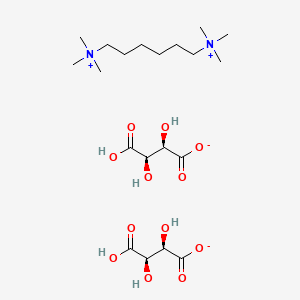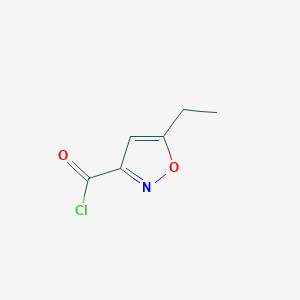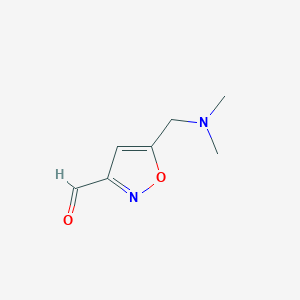
1-Pyridin-2-yl-hexane-1,6-diamine
Overview
Description
Scientific Research Applications
Metal Complexation and Crystal Engineering
- Surrogates of 2,2′-Bipyridine : Compounds similar to 1-Pyridin-2-yl-hexane-1,6-diamine, such as 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, have been designed to chelate metals like Ag(I). They are used in creating hydrogen-bonded crystals, with predictable structures held together by coordinative interactions and hydrogen bonds (Duong et al., 2011).
Ligand Synthesis and Coordination Chemistry
- Ligands for Complex Chemistry : Derivatives similar to 1-Pyridin-2-yl-hexane-1,6-diamine have been utilized as ligands in complex chemistry, including applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting thermal and photochemical spin-state transitions (Halcrow, 2005).
Material Science and Polymer Applications
- Poly(pyridine-imide) Synthesis : A diamine containing a pyridine heterocyclic group was synthesized for the preparation of poly(pyridine-imide). These materials have applications in creating flexible films with good thermal stability and unique optical and electrochemical properties (Liaw et al., 2007).
Catalysis and Chemical Reactions
- Catalytic Applications in Ethylene Oligomerization : Pyridine-imine ligands, related to 1-Pyridin-2-yl-hexane-1,6-diamine, have been used in the synthesis of nickel complexes that exhibit significant catalytic activity in ethylene oligomerization, impacting the production of various oligomer products (Chen et al., 2019).
Fluorescent and Sensing Applications
- Fluorescent Poly(pyridine-imide) Chemosensors : Novel diamines with pyridine and triphenylamine groups have been synthesized for the development of poly(pyridine-imide), which can act as an "off–on" fluorescent switcher for acids, having potential applications in sensing technologies (Wang et al., 2008).
Safety and Hazards
The safety data sheet (SDS) for “1-Pyridin-2-yl-hexane-1,6-diamine” provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
1-pyridin-2-ylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-8-4-1-2-6-10(13)11-7-3-5-9-14-11/h3,5,7,9-10H,1-2,4,6,8,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQBMXAJDPPZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587654 | |
| Record name | 1-(Pyridin-2-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-yl-hexane-1,6-diamine | |
CAS RN |
904813-53-2 | |
| Record name | 1-(Pyridin-2-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)



